molecular formula C21H23N5O2 B2583225 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-70-7

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No. B2583225
M. Wt: 377.448
InChI Key: DSEMUJURPNJSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as IMAP or TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important mediator of B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Extensive Metabolism by Aldehyde Oxidase in Humans : The compound FK3453, a relative of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea, showcases extensive metabolism by aldehyde oxidase in humans, differing significantly from its metabolic stability in liver microsomes of rats and dogs. This highlights the compound's pharmacokinetic profiles and the role of aldehyde oxidase in its metabolic pathways, essential for understanding drug disposition and potential therapeutic applications (Akabane et al., 2011).

Exposure and Environmental Health

Human Exposure to Carcinogenic Heterocyclic Amines : Research on heterocyclic amines (HCAs) like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhlP), which shares structural similarities with the compound , has provided insights into human exposure through cooked meats and its potential carcinogenic risks. This underscores the environmental health perspective, evaluating dietary influences on cancer risk and the importance of monitoring such compounds in food (Nagao et al., 1996).

Diagnostic and Therapeutic Research

Potential Radioligand for AMPA Receptors : The study of [11C]HMS011, a compound designed for positron emission tomography (PET) imaging of AMPA receptors, highlights the importance of derivatives of complex molecules like 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea in diagnostic and therapeutic research. This research indicates the potential for developing novel imaging agents based on such compounds, contributing to advances in neurology and pharmacology (Takahata et al., 2017).

properties

IUPAC Name

1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14(2)28-20-13-19(22-15(3)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMUJURPNJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

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